5,7-Dimethyl-4-hydroxyquinoline

Overview

Description

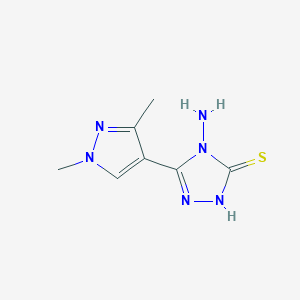

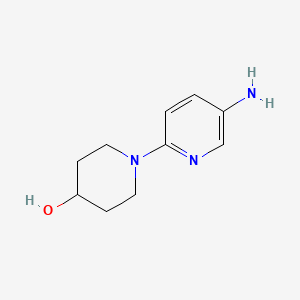

5,7-Dimethyl-4-hydroxyquinoline is a heterocyclic compound with the empirical formula C11H11NO . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years . Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis

The molecular weight of this compound is 173.21 . The SMILES string representation is Cc1cc©c2c(O)ccnc2c1 .Chemical Reactions Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It allows these compounds to be employed in various transformations . For example, alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, annulation with additional cycles .Physical And Chemical Properties Analysis

This compound is a solid substance . Its empirical formula is C11H11NO and it has a molecular weight of 173.21 .Scientific Research Applications

Optical Switching and Excited State Proton Transfer

Hydroxyquinoline derivatives, such as 7-hydroxyquinoline, have been studied for their excited state proton transfer (ESPT) effects, which are significant for optical switching applications. These effects depend on intermolecular hydrogen bonding with solvents. For instance, the inability of 7-hydroxyquinoline to form intermolecular hydrogen bonds with dimethyl sulfoxide (DMSO) under normal conditions, yet displaying ESPT effects upon UV laser radiation, highlights the potential for all-optical switching technologies (Guo et al., 2006).

Electron Transport Materials for Photonic Devices

The electronic effects of substituents on hydroxyquinoline ligands, such as the impact of peripheral 4'-groups on electron transport properties, have been explored. These studies are geared towards designing new molecular materials with enhanced electron transport capabilities, suitable for application in photonic devices (La Deda et al., 2004).

Bioavailability and Toxicity of Hydrophobic Metal Complexes

The role of hydroxyquinoline derivatives in the bioavailability and toxicity of metal complexes, particularly in combination with copper, has been investigated. These studies provide insights into the passive uptake of copper into biological membranes, facilitated by the formation of hydrophobic metal complexes, which is crucial for understanding the environmental and biological impacts of these compounds (Kaiser & Escher, 2006).

Anticancer Activity of Platinum(II) Complexes

Research on platinum(II) complexes with hydroxyquinoline ligands has demonstrated significant anticancer activity. These complexes, by interacting with DNA and inducing oxidative stress in models such as zebrafish, suggest a promising approach for cancer therapy (Živković et al., 2018).

Corrosion Inhibition

Hydroxyquinoline derivatives have been evaluated for their potential as corrosion inhibitors, highlighting their effectiveness in protecting materials against acidic corrosion. This application is critical for extending the lifespan of metals in industrial environments (Faydy et al., 2017).

Mechanism of Action

Target of Action

This compound is part of a unique collection of chemicals provided for early discovery researchers

Mode of Action

The interaction of this compound with its potential targets and the resulting changes are areas of ongoing research .

Biochemical Pathways

As the targets and mode of action become clearer, the impact on biochemical pathways and their downstream effects will be elucidated .

Result of Action

As research progresses, these effects will be more clearly defined .

Safety and Hazards

Future Directions

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

Biochemical Analysis

Biochemical Properties

5,7-Dimethyl-4-hydroxyquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in cell growth and apoptosis. Additionally, this compound affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their function. This binding can result in enzyme inhibition or activation, depending on the target. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biological activity. In vitro and in vivo studies have shown that this compound remains stable under certain conditions but may degrade under others, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in the synthesis and degradation of key metabolites, leading to changes in their concentrations and overall metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in target tissues. The localization of this compound within cells can influence its activity, as it may concentrate in specific compartments where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is essential for its function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it can accumulate in the nucleus, where it interacts with transcription factors and other regulatory proteins to influence gene expression. Alternatively, it may localize to the mitochondria, affecting cellular metabolism and energy production .

properties

IUPAC Name |

5,7-dimethyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-5-8(2)11-9(6-7)12-4-3-10(11)13/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNWWTAMEUZKJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=O)C=CNC2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588883 | |

| Record name | 5,7-Dimethylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

203626-56-6 | |

| Record name | 5,7-Dimethylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 203626-56-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

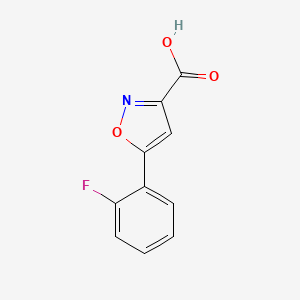

![2-{2-[2-(Thiophen-2-yl)acetamido]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1341268.png)

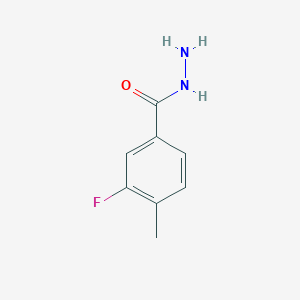

![N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1341318.png)